Rubropunctatin

Vue d'ensemble

Description

La rubropunctatine est un pigment orange naturel appartenant à la famille des polycétides. Elle est principalement produite par le genre fongique Monascus, connu pour son utilisation dans les aliments fermentés traditionnels asiatiques tels que le riz rouge fermenté.

Applications De Recherche Scientifique

Rubropunctatin has shown promise in several scientific research applications:

Mécanisme D'action

Target of Action

Rubropunctatin, a naturally occurring constituent of polyketide compounds, has shown great potential in the development of cancer-assisted chemotherapy . Its primary targets are various human cancer cells, including gastric carcinoma cells BGC-823 . It has been found to exhibit a higher anti-proliferative effect on these cells than other pigments .

Mode of Action

This compound interacts with its targets, the cancer cells, by promoting apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation . The inductive effect of apoptosis can be boosted by light irradiation, indicating that this compound is a promising natural dual anti-cancer agent for photodynamic therapy and chemotherapy .

Biochemical Pathways

These pathways lead to the activation of caspases, a family of proteins that play essential roles in programmed cell death .

Pharmacokinetics

This compound has certain shortcomings such as water insolubility and photo instability that limit its clinical application . To overcome these limitations, a this compound-loaded liposome (R-Liposome) anticancer drug carrier has been constructed . The R-Liposome is water soluble, has spherical morphology, great homogeneity and dispersibility with high encapsulation efficiency and loading rate values . Moreover, the carrier improves the photostability, storage and pH stabilities of this compound . The R-Liposome also prolongs the release of this compound, enhancing its anticancer activity .

Result of Action

The result of this compound’s action is the inhibition of the proliferation of cancer cells and the induction of apoptosis . It has been found to have a higher anti-proliferative effect on BGC-823 cells than other pigments . Moreover, the inhibitory effect of this compound is better than that of taxol, and its toxicity towards normal human gastric epithelial cells (GES-1) is less than that of taxol .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the inductive effect of apoptosis can be boosted by light irradiation . Furthermore, the water solubility and light stability of this compound can be improved by encapsulating it in a β-cyclodextrin drug carrier or a liposome .

Analyse Biochimique

Biochemical Properties

Rubropunctatin is a part of the Monascus pigments, which have proven to be toxic to various human cancer cells . This indicates that Monascus pigments, including this compound, are natural non-toxic anti-tumor agents with great potential in the development of cancer-assisted chemotherapy .

Cellular Effects

This compound exhibits very strong cancer cell proliferation inhibitory effects . It has been shown to have a higher anti-proliferative effect than other pigments on BGC-823 cells . Moreover, the inhibitory effect of this compound is better than that of taxol, and its toxicity towards normal human gastric epithelial cells (GES-1) is less than that of taxol .

Molecular Mechanism

This compound promotes apoptosis . The this compound-loaded liposome (R-Liposome) anticancer drug carrier enhances the anticancer activity of this compound and encourages the mechanism of this compound to promote apoptosis .

Temporal Effects in Laboratory Settings

The carrier improves the photostability, storage, and pH stabilities of this compound . The R-Liposome also prolongs the release of this compound .

Dosage Effects in Animal Models

In animal models, this compound has shown to diminish the tumor volume and reduce the tumor weight . No significant difference was observed on the body weight .

Metabolic Pathways

This compound is involved in the metabolic pathways of Monascus pigments . These pigments belong to polyketide compounds and have proven to be toxic to various human cancer cells .

Transport and Distribution

This compound is water soluble . The R-Liposome is water soluble, has spherical morphology, great homogeneity, and dispersibility with high encapsulation efficiency and loading rate values .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La rubropunctatine peut être synthétisée par fermentation d'espèces de Monascus sur des substrats comme le riz. Le processus de fermentation implique la culture de champignons Monascus dans des conditions contrôlées, ce qui conduit à la production d'un mélange de pigments, y compris la rubropunctatine. Les conditions de fermentation, telles que la température, le pH et la disponibilité des nutriments, jouent un rôle crucial dans la détermination du rendement et de la pureté de la rubropunctatine.

Méthodes de Production Industrielle : Pour la production à l'échelle industrielle, la rubropunctatine est généralement extraite de la biomasse fermentée à l'aide de solvants organiques. L'extrait brut est ensuite soumis à des processus de purification tels que la chromatographie sur colonne pour isoler la rubropunctatine. Des techniques avancées telles que la séparation par résine macroporeuse ont également été développées pour améliorer l'efficacité de la purification de la rubropunctatine .

Analyse Des Réactions Chimiques

Types de Réactions : La rubropunctatine subit diverses réactions chimiques, notamment :

Oxydation : La rubropunctatine peut être oxydée pour former différents dérivés, qui peuvent présenter des activités biologiques modifiées.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la rubropunctatine, conduisant potentiellement à de nouveaux composés aux propriétés uniques.

Substitution : La rubropunctatine peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres, résultant en des dérivés structurellement divers.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Différents nucléophiles et électrophiles peuvent être utilisés, en fonction de la réaction de substitution souhaitée.

Principaux Produits Formés :

4. Applications de la Recherche Scientifique

La rubropunctatine a montré un potentiel dans plusieurs applications de recherche scientifique :

Chimie : La rubropunctatine et ses dérivés sont étudiés pour leurs propriétés chimiques uniques et leur potentiel en tant que blocs de construction pour de nouveaux composés.

Médecine : La rubropunctatine a démontré une activité anticancéreuse en induisant l'apoptose dans les cellules cancéreuses.

5. Mécanisme d'Action

La rubropunctatine exerce ses effets par le biais de divers mécanismes moléculaires :

Activité Anticancéreuse : La rubropunctatine induit l'apoptose dans les cellules cancéreuses en favorisant la libération du cytochrome c des mitochondries et en activant les caspases.

Effets Anti-inflammatoires et Antioxydants : La rubropunctatine module les voies inflammatoires en inhibant la production de cytokines pro-inflammatoires.

Comparaison Avec Des Composés Similaires

La rubropunctatine est souvent comparée à d'autres pigments de Monascus, tels que :

Monascorubrine : Un autre pigment orange présentant des activités biologiques similaires mais des caractéristiques structurelles différentes.

Monascine et Ankaflavine : Des pigments jaunes produits par les espèces de Monascus, connus pour leurs effets bénéfiques contre le syndrome métabolique.

Rubropunctamine et Monascorubramine : Des pigments rouges aux propriétés chimiques et applications distinctes.

Activité Biologique

Rubropunctatin is a polyketide compound primarily derived from the fermentation of Monascus purpureus, a fungus known for its pigment production. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by various studies, data tables, and case studies.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various fungal pathogens. A study demonstrated that extracts from Monascus purpureus containing this compound effectively inhibited the growth of fungi such as Penicillium expansum, Rhizopus stolonifer, and Aspergillus niger. The mechanism of action involves disrupting the cell membrane integrity of these fungi, leading to cell death.

Summary of Antimicrobial Studies

| Fungal Species | Inhibition Mechanism | Reference |

|---|---|---|

| Penicillium expansum | Disruption of cell membrane | |

| Rhizopus stolonifer | Inhibition of spore germination | |

| Aspergillus niger | Membrane potential alteration |

Anticancer Activity

This compound has shown promising results in cancer research. It was found to possess a higher anti-proliferative effect on gastric cancer cells (BGC-823) compared to other pigments. Notably, this compound's efficacy surpasses that of taxol, a common chemotherapeutic agent, while exhibiting lower toxicity towards normal human gastric epithelial cells. Its anticancer effects are attributed to its ability to inhibit telomerase activity, which is crucial for cancer cell proliferation.

Case Study: Anticancer Efficacy

A study evaluated this compound-loaded liposomes (R-Liposomes) for enhanced delivery and stability. The results indicated:

- Encapsulation Efficiency : 90 ± 3.5%

- Loading Rate : 5.60 ± 2.5%

- Sustained Release : R-Liposomes demonstrated approximately 40% lower release rates than free this compound in the initial 7 hours.

This formulation improved the photostability and bioavailability of this compound, making it a potential candidate for dual anti-cancer therapy involving both chemotherapy and photodynamic therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce inflammatory markers in various models, suggesting potential applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : As observed in antifungal studies, this compound alters membrane integrity, leading to cell death.

- Telomerase Inhibition : Its ability to inhibit telomerase activity contributes significantly to its anticancer effects.

- Apoptosis Induction : this compound enhances apoptosis in cancer cells when combined with light irradiation, indicating its role as a photodynamic agent .

Propriétés

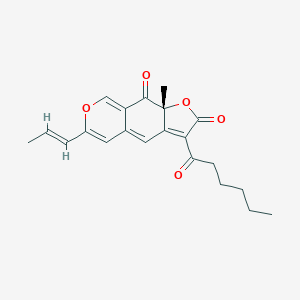

IUPAC Name |

(9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10-12H,4,6-7,9H2,1-3H3/b8-5+/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYDLFVUNXAMP-WKOQKXSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-67-0 | |

| Record name | Rubropunctatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.